molecular formula Cr2(SO4)3<br>Cr2O12S3 B079939 CHROMIC SULFATE CAS No. 14489-25-9

CHROMIC SULFATE

Cat. No. B079939
M. Wt: 392.2 g/mol
InChI Key: GRWVQDDAKZFPFI-UHFFFAOYSA-H
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Patent
US05395601

Procedure details

A process, as claimed in claim 4, wherein sulfuric acid or sodium hydrogen sulfate is added to the chromium hydroxide obtained, to form chromium sulfate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1](=[O:5])(=[O:4])([OH:3])[OH:2].[S:6]([O-:10])([OH:9])(=[O:8])=[O:7].[Na+].[OH-].[Cr+3:13].[OH-].[OH-]>>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Cr+3:13].[S:6]([O-:10])([O-:9])(=[O:8])=[O:7].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Cr+3:13] |f:1.2,3.4.5.6,7.8.9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Cr+3].[OH-].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Cr+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Cr+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05395601

Procedure details

A process, as claimed in claim 4, wherein sulfuric acid or sodium hydrogen sulfate is added to the chromium hydroxide obtained, to form chromium sulfate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1](=[O:5])(=[O:4])([OH:3])[OH:2].[S:6]([O-:10])([OH:9])(=[O:8])=[O:7].[Na+].[OH-].[Cr+3:13].[OH-].[OH-]>>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Cr+3:13].[S:6]([O-:10])([O-:9])(=[O:8])=[O:7].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Cr+3:13] |f:1.2,3.4.5.6,7.8.9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Cr+3].[OH-].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Cr+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Cr+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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